molecular formula C18H21N3O3S B3014838 2-(Pyridin-3-ylcarbamoylmethanesulfinyl)-N-(2,4,6-trimethyl-phenyl)-acetamide CAS No. 957483-91-9

2-(Pyridin-3-ylcarbamoylmethanesulfinyl)-N-(2,4,6-trimethyl-phenyl)-acetamide

Cat. No.: B3014838
CAS No.: 957483-91-9
M. Wt: 359.44
InChI Key: KVCYEGWBSVUHKV-UHFFFAOYSA-N
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Description

2-(Pyridin-3-ylcarbamoylmethanesulfinyl)-N-(2,4,6-trimethyl-phenyl)-acetamide is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Microbial Studies

The synthesis of pyridine derivatives, including the chemical structure related to 2-(Pyridin-3-ylcarbamoylmethanesulfinyl)-N-(2,4,6-trimethyl-phenyl)-acetamide, has been explored for their potential in microbial studies. These compounds are synthesized through electrophilic complex formation and have shown promising antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Patel & Agravat, 2007).

Antimicrobial Activity and Quantum Calculations

Further research into the reactivity of acetamide derivatives with nitrogen-based nucleophiles has yielded compounds with significant antimicrobial activity. Computational calculations support the experimental findings, providing a solid foundation for the design of new compounds with enhanced biological activities (Fahim & Ismael, 2019).

Corrosion Inhibition

The application of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives in corrosion inhibition has been investigated. These compounds exhibit promising inhibition efficiencies in both acidic and mineral oil mediums, highlighting their potential in protecting metals against corrosion (Yıldırım & Çetin, 2008).

Synthesis and Spectral Studies of Metal Complexes

The synthesis of new tetradentate ligands and their metal complexes offers insights into the structural and electronic properties of these complexes. Such studies are crucial for the development of new materials with potential applications in catalysis, molecular recognition, and as sensors (Al-Jeboori et al., 2010).

Silylation for Gas-Liquid Chromatography

The use of bis(trimethylsilyl)acetamide for silylating lipolysates simplifies the preparation of samples for gas-liquid chromatography, demonstrating the versatility of acetamide derivatives in analytical chemistry (Tallent & Kleiman, 1968).

Properties

IUPAC Name

2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfinyl-N-pyridin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-12-7-13(2)18(14(3)8-12)21-17(23)11-25(24)10-16(22)20-15-5-4-6-19-9-15/h4-9H,10-11H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCYEGWBSVUHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CS(=O)CC(=O)NC2=CN=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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